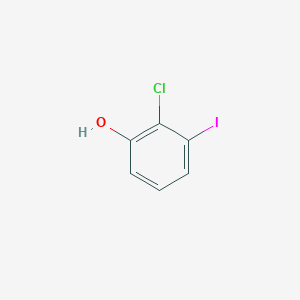![molecular formula C18H25BO2 B1312771 4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane CAS No. 287944-05-2](/img/structure/B1312771.png)
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound is a type of boronic ester, which are organic compounds containing a boronic acid functional group. These compounds are known for their role in the Suzuki reaction, a type of palladium-catalyzed cross coupling reaction .
Molecular Structure Analysis
The compound likely contains a boronic ester functional group attached to a biphenyl group. The biphenyl group consists of two connected phenyl rings .Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through different reactions, including hydroboration and substitution reactions. One study describes its preparation via the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with tetrahydrofuran under a nitrogen atmosphere, showcasing its structural integrity through X-ray diffraction studies (Kaixiao Li & Xiao‐Juan Wang, 2016).
Molecular Structure : Another study focused on the crystal structure, determined by single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Robin R. Coombs et al., 2006).
DFT Studies : Density functional theory (DFT) was employed to calculate the molecular structure and physicochemical properties, confirming the consistency of molecular structures optimized by DFT with those determined by single-crystal X-ray diffraction. This approach also investigated the molecular electrostatic potential and frontier molecular orbitals (P.-Y. Huang et al., 2021).
Applications in Material Science and Pharmaceuticals
Novel Material Synthesis : Research has been conducted on synthesizing novel derivatives, such as pinacolylboronate-substituted stilbenes, for potential use in new material development, including LCD technology and neurodegenerative disease therapeutics (B. Das et al., 2015).
Biological Studies : Some studies have synthesized and analyzed derivatives for their lipogenic inhibitory effects, demonstrating potential as lipid-lowering drugs. These studies highlight the synthetic versatility and the biological relevance of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (B. Das et al., 2011).
Sensing Applications : Derivatives have been utilized in designing sensitive and selective probes for detecting H2O2 in living cells, showcasing the functional material development potential of these compounds (Jing Nie et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
The use of boronic esters in cross-coupling reactions continues to be an active area of research in organic chemistry. Future directions may include the development of new synthetic methods using this compound, or the exploration of its potential applications in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylcyclohexen-1-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-9,12,15H,10-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSHTDMLLXFEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461368 | |
| Record name | 4,4,5,5-Tetramethyl-2-([1,2,3,6-tetrahydro[1,1'-biphenyl]]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane | |
CAS RN |
287944-05-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-([1,2,3,6-tetrahydro[1,1'-biphenyl]]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



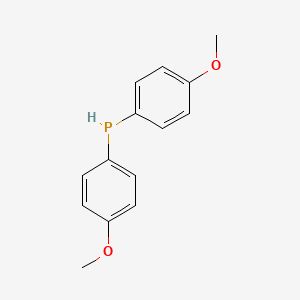
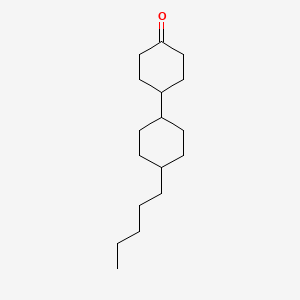
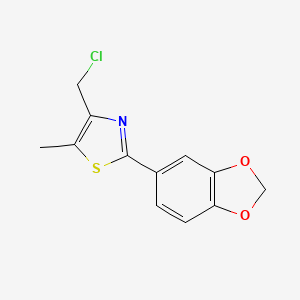
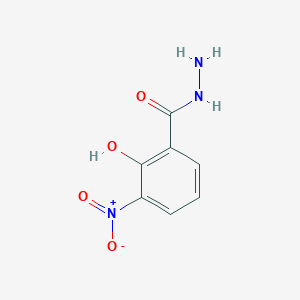

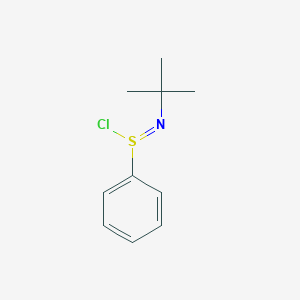


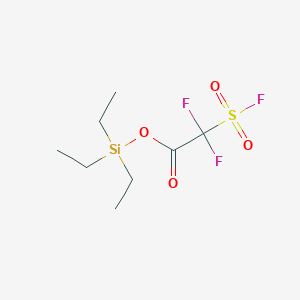

![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)

![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)
